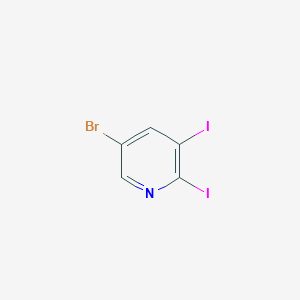

5-Bromo-2,3-diiodopyridine

Overview

Description

5-Bromo-2,3-diiodopyridine is a heterocyclic aromatic compound with a molecular formula of C5H2BrI2N . It has a molecular weight of 409.79 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-diiodopyridine is represented by the SMILES stringBrc1cnc(I)c(I)c1 . The InChI key for this compound is XUTYGXLWMSAZAA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Bromo-2,3-diiodopyridine is a solid substance . Its empirical formula is C5H2BrI2N and it has a molecular weight of 409.79 .Scientific Research Applications

Synthesis of Halogenated Heterocycles

5-Bromo-2,3-diiodopyridine: is a valuable precursor in the synthesis of various halogenated heterocycles . These heterocycles are crucial in the development of pharmaceuticals due to their bioactive properties. The presence of multiple halogens allows for selective functionalization through cross-coupling reactions, leading to a diverse array of medicinal compounds.

Material Science: Negative Electrode Materials for Batteries

In material science, particularly in the development of energy storage systems, 5-Bromo-2,3-diiodopyridine derivatives have been explored as negative electrode materials for rechargeable molecular ion batteries . These compounds can enhance the battery’s charge capacity and stability, making them promising candidates for next-generation batteries.

Chemical Synthesis: Building Blocks for Complex Molecules

This compound serves as a versatile building block in chemical synthesis . Its reactivity with various organic and inorganic reagents enables the construction of complex molecules with potential applications in organic electronics, light-emitting diodes (LEDs), and photovoltaic cells.

Chromatography: Analytical Standards

5-Bromo-2,3-diiodopyridine: can be used to create analytical standards in chromatography . These standards are essential for determining the presence and concentration of similar compounds in mixtures, which is vital for quality control in pharmaceutical manufacturing.

Life Science Research: Molecular Probes

In life sciences, halogenated pyridines like 5-Bromo-2,3-diiodopyridine are often used as molecular probes . They can bind selectively to proteins or DNA, allowing researchers to study biological processes at the molecular level, such as enzyme-catalyzed reactions and gene expression.

Proteomics: Post-Translational Modification Studies

The compound’s reactivity makes it suitable for studying post-translational modifications in proteomics . By tagging proteins with halogenated pyridines, scientists can track changes in protein function and interactions, which is crucial for understanding diseases and developing targeted therapies.

Genomics: DNA Sequencing

5-Bromo-2,3-diiodopyridine: can also be incorporated into nucleotides for DNA sequencing applications . The halogen atoms can potentially act as markers, improving the accuracy and efficiency of sequencing technologies.

Pharmacology: Drug Design and Discovery

Finally, in pharmacology, 5-Bromo-2,3-diiodopyridine is used in the design and discovery of new drugs . Its structural features allow for the creation of drug candidates with specific targeting abilities, enhancing the efficacy and reducing the side effects of potential new medicines.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as 5-bromo-2,3-diiodopyridine, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .

Mode of Action

It is known that halogenated pyridines can participate in various chemical reactions, including cross-coupling reactions . In these reactions, the halogen atoms (bromine and iodine in this case) on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .

Biochemical Pathways

It is known that halogenated pyridines can be involved in various biochemical processes due to their reactivity and ability to form different types of chemical bonds .

Pharmacokinetics

As a halogenated pyridine, its bioavailability and pharmacokinetics could be influenced by factors such as its lipophilicity, molecular size, and the presence of the halogen atoms .

Result of Action

It is known that halogenated pyridines can interact with various biological targets and participate in different biochemical processes due to their reactivity .

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3-diiodopyridine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other chemical species, and temperature . .

properties

IUPAC Name |

5-bromo-2,3-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYGXLWMSAZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-diiodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)

![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)